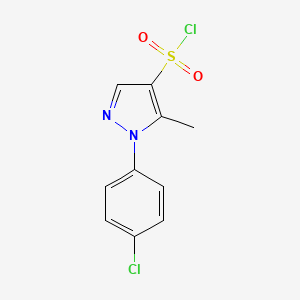

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS RN: 288252-38-0) is a pyrazole-based sulfonyl chloride derivative with the molecular formula C₁₁H₈Cl₂N₂O₂S and a molecular weight of 291.16 g/mol . Its structure features a pyrazole ring substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a sulfonyl chloride (–SO₂Cl) functional group at position 2. The compound is hygroscopic and typically stored below 4°C to prevent hydrolysis . It serves as a versatile intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide groups into target molecules, with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJTXRNNMBJNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole Intermediate

A common route involves the condensation of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate under reflux conditions in ethanol or acetic acid, often in the presence of sodium acetate as a base catalyst. This reaction yields the 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-one intermediate.

- Reaction conditions: reflux at 70–80°C for several hours.

- Solvent: anhydrous ethanol or acetic acid.

- Catalyst: sodium acetate or similar bases.

- Purification: removal of solvent under reduced pressure followed by recrystallization.

This step forms the pyrazolone structure with the desired 4-chlorophenyl and 5-methyl substituents on the pyrazole ring.

Conversion to Pyrazole-4-sulfonyl Chloride

The key transformation to the sulfonyl chloride involves chlorosulfonation of the pyrazole intermediate. The process typically includes:

- Treatment of the pyrazole intermediate with chlorosulfonic acid (ClSO3H) or phosphorus oxychloride (POCl3) under controlled temperature (often around 90°C).

- The reaction introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.

- After the reaction, the mixture is poured into ice-cold water to precipitate the sulfonyl chloride product.

- The crude product is isolated by filtration and purified by recrystallization from anhydrous ethanol or other suitable solvents.

This method ensures selective sulfonylation at the 4-position due to the electronic and steric properties of the pyrazole ring.

Oxidation and Further Functionalization (Optional)

In some synthetic schemes, oxidation steps using potassium permanganate (KMnO4) or other oxidants are employed to modify intermediate sulfonyl derivatives before final chlorosulfonation. This step can improve yields and purity.

- Oxidation is carried out in aqueous solution at 70–80°C.

- pH adjustment using potassium hydroxide (KOH) and hydrochloric acid (HCl) is performed to isolate the desired sulfonyl derivatives.

- The oxidized intermediates are then subjected to chlorosulfonation to yield the sulfonyl chloride.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Pyrazole formation | 4-chlorophenylhydrazine hydrochloride + ethyl acetoacetate, sodium acetate, ethanol | 70–80°C reflux | 5 h | 70–85 | Removal of ethanol under reduced pressure, recrystallization |

| 2. Chlorosulfonation | Pyrazole intermediate + POCl3 or ClSO3H | 90°C | 1 h | 65–75 | Ice-cold water quench, filtration |

| 3. Oxidation (optional) | KMnO4 (5.0 mol/L), stirring | 70–80°C | 1–2 h | 60–70 | pH adjustment, filtration, recrystallization |

These conditions are optimized to maximize purity and yield of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, with careful control of temperature and pH during the oxidation and sulfonylation steps.

Analytical and Purification Techniques

- Recrystallization from anhydrous ethanol is the preferred purification method.

- Filtration under reduced pressure to isolate solids.

- Spectroscopic characterization (IR, NMR) confirms the sulfonyl chloride group and pyrazole structure.

- Melting point determination helps assess purity.

- Chromatographic methods such as preparative thin-layer chromatography (TLC) may be used to separate isomers or impurities if present.

Summary of Research Findings

- The synthetic route via 4-chlorophenylhydrazine and ethyl acetoacetate is well-established and reproducible.

- Chlorosulfonation using POCl3 or chlorosulfonic acid is effective for introducing the sulfonyl chloride group at the 4-position of the pyrazole ring.

- Oxidation steps improve the purity and yield of the sulfonyl chloride product.

- The compound synthesized by these methods has been used as a key intermediate in the development of anti-inflammatory and analgesic agents, demonstrating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.

Coupling Reactions: Palladium catalysts and boron reagents are frequently used in Suzuki-Miyaura coupling reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry.

Scientific Research Applications

Biological Activities

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits a range of biological activities that make it a valuable candidate for drug development:

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazolone, including this compound, demonstrate significant anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2) with improved gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. For instance, studies have reported the synthesis of related pyrazole derivatives that exhibit antiviral activities against various viral strains, suggesting that modifications to the pyrazole structure can enhance efficacy against viral infections .

Anticancer Potential

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. Compounds similar to this compound have shown promising results against several cancer cell lines, potentially through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets. For instance, sulfonamide derivatives can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (C₁₆H₁₆N₂O₂S)

- Key Differences :

- The pyrazole ring is partially saturated (4,5-dihydro), increasing conformational flexibility compared to the fully unsaturated pyrazole in the target compound .

- The sulfonyl group is attached to a 4-methylphenyl substituent instead of 4-chlorophenyl.

- Impact : The reduced aromaticity and electron-donating methyl group decrease electrophilicity at the sulfonyl chloride, making it less reactive in nucleophilic substitutions compared to the target compound .

(b) 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl Chloride (C₁₄H₁₂Cl₂N₂O)

- Key Differences: Position 5 has a propyl (–CH₂CH₂CH₃) group instead of methyl (–CH₃). The functional group is a carbonyl chloride (–COCl) instead of sulfonyl chloride (–SO₂Cl). The carbonyl chloride is more prone to hydrolysis but less reactive in sulfonamide-forming reactions .

Functional Group Variations

(a) 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-5-sulfonamide (C₉H₇ClFN₃O₂S)

- Key Differences: The sulfonamide (–SO₂NH₂) group replaces sulfonyl chloride (–SO₂Cl). The phenyl ring has additional fluorine substitution. Impact: Sulfonamides are more stable and less moisture-sensitive, making them suitable for drug formulations.

(b) 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Electronic and Reactivity Profiles

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS Number: 1291374-78-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H8Cl2N2O2S

- Molecular Weight : 291.15 g/mol

- Structure : The compound features a pyrazole ring with a chlorophenyl and a methyl substituent, along with a sulfonyl chloride functional group.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains tested | Weak to moderate |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies indicate that it may act as a selective COX-2 inhibitor, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Key Findings :

- IC50 values for COX-2 inhibition were reported around 0.04 μmol, comparable to standard drugs like celecoxib.

- The compound demonstrated significant edema inhibition in animal models.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit tumor growth in various cancer cell lines. The mechanism involves interaction with specific cellular pathways that regulate apoptosis and cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid) | < 10 |

| Jurkat (T-cell leukemia) | < 15 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Inhibition Potency :

- AChE IC50 values ranged from 1.13 to 6.28 µM, indicating strong inhibitory activity compared to standard references.

- Urease inhibition was also notable, suggesting potential applications in treating conditions related to urea metabolism.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited varying degrees of antibacterial activity against multi-drug resistant strains.

- Anti-inflammatory Mechanism : Animal models treated with the compound showed reduced paw edema in carrageenan-induced inflammation tests.

- Anticancer Screening : In vitro assays revealed that the compound significantly inhibited cell proliferation in cancer cell lines, prompting further investigation into its mechanism of action.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths/angles and confirms regiochemistry. For example, C–S bond lengths in sulfonyl groups typically range 1.76–1.82 Å .

- NMR/IR Spectroscopy:

- Discrepancies: Crystallographic R-factors >0.08 require re-refinement using programs like SHELXL .

Advanced: What mechanistic insights exist for the sulfonation and chlorination steps?

Methodological Answer:

- Sulfonation: Proceeds via electrophilic substitution at the pyrazole 4-position, stabilized by electron-donating methyl groups. Computational studies suggest a transition state with partial positive charge on the sulfonating agent .

- Chlorination: SOCl₂ reacts with sulfonic acid intermediates, forming sulfonyl chloride through a nucleophilic acyl substitution mechanism. Trace moisture must be excluded to prevent hydrolysis to sulfonic acid .

Advanced: How can hygroscopic or reactive intermediates (e.g., sulfonic acid) be stabilized during synthesis?

Methodological Answer:

- Moisture Control: Use anhydrous solvents and inert atmosphere (N₂/Ar) .

- Low-Temperature Storage: Intermediates stored at –20°C in desiccators .

- Derivatization: Convert sulfonic acid to stable salts (e.g., sodium sulfonate) before further reactions .

Advanced: What computational methods predict the compound’s reactivity or supramolecular interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Advanced: How are byproducts (e.g., regioisomers) identified and mitigated?

Methodological Answer:

- Chromatography-MS: LC-MS identifies byproducts (e.g., 3-sulfonyl isomer) via distinct m/z values .

- Reaction Optimization: Adjust stoichiometry (e.g., excess SOCl₂) and monitor reaction time to minimize isomer formation .

Advanced: How are contradictions in crystallographic data resolved (e.g., bond length variations)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.